molecular formula C9H7BrF3NO B3009560 6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1909313-53-6

6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B3009560
CAS No.: 1909313-53-6
M. Wt: 282.06
InChI Key: KCHMSPNPXJRRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS 1909313-53-6) is a high-purity organic compound with the molecular formula C9H7BrF3NO and a molecular weight of 282.06 g/mol . This chemical features a benzoxazine core, which is a privileged scaffold in medicinal chemistry known for its structural versatility and significant antitumor activity in various cancer cell lines . The strategic incorporation of both bromo and trifluoromethyl substituents on the aromatic ring makes this compound a highly valuable and versatile building block for anticancer drug discovery. It is designed for use in rational drug design, particularly in the synthesis of novel hybrid molecules for targeted therapies. Recent research on analogous benzoxazine hybrids has demonstrated promising antiproliferative properties against breast (MCF-7) and colon (HCT-116) cancer cell lines, with some derivatives acting through mechanisms such as kinase inhibition (e.g., HER2/JNK1) and the induction of distinct cell death pathways like caspase-8-dependent pyroptosis . Researchers can utilize this compound as a key intermediate to develop new therapeutic agents aimed at overcoming drug resistance in cancer. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for specific batch data. References 1. PubChem Lite: this compound 2. Aaron Chem: Product Page for this compound 3. MDPI Pharmaceutics: Benzoxazine–Purine Hybrids as Antiproliferative Agents

Properties

IUPAC Name

6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c10-5-3-6(9(11,12)13)8-7(4-5)14-1-2-15-8/h3-4,14H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHMSPNPXJRRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2N1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate brominated and trifluoromethylated benzene derivatives.

    Cyclization: The key step involves the cyclization of these derivatives with suitable amines and aldehydes under controlled conditions to form the oxazine ring.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydro derivatives.

    Addition Reactions: The oxazine ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include substituted benzoxazines, quinoline derivatives, and dihydrobenzoxazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in drug discovery due to its unique structural features that may interact with biological targets. Research indicates potential applications in:

  • Anticancer Agents : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoxazines exhibit significant antibacterial properties.

Agrochemical Applications

6-Bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine may serve as a precursor for developing new agrochemicals. Its trifluoromethyl group enhances lipophilicity, potentially improving bioavailability in plant systems.

Materials Science

The compound's stability and reactivity make it suitable for applications in materials science:

  • Polymer Chemistry : It can be utilized as a monomer in the synthesis of high-performance polymers.
  • Coatings and Adhesives : Its chemical properties allow for the formulation of durable coatings and adhesives with enhanced thermal stability.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Research Demonstrated cytotoxicity against breast cancer cells.
Antimicrobial Activity Showed effective inhibition of bacterial growth in vitro.
Polymer Synthesis Successfully polymerized to form thermosetting resins.

Mechanism of Action

The mechanism of action of 6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Methyl Groups : Bromine and chlorine at position 6 enhance electrophilic reactivity, enabling participation in cross-coupling reactions for further derivatization . In contrast, methyl groups (e.g., 6,8-dimethyl) reduce electronic effects, limiting utility in drug design .
  • Fluorine Position : The 7-fluoro derivative (6-bromo-7-fluoro) has a lower molecular weight but lacks the trifluoromethyl group’s steric and electronic advantages, which are critical for target binding .

Pharmacological Activity

Receptor Affinity

  • Vasorelaxant Activity: Oxypropanolamine derivatives of 3,4-dihydro-2H-1,4-benzoxazine (e.g., 4-acetyl-6-substituted analogs) show high β₁/β₂-adrenergic receptor affinity, with select compounds exceeding propranolol’s potency by 2.5-fold .
  • Matriptase-2 Inhibition : Fluorine-free 3,4-dihydro-2H-1,4-benzoxazines (e.g., compounds 21–23) exhibit poor inhibitory activity, whereas bromo- and trifluoromethyl-substituted analogs may improve binding due to enhanced lipophilicity and electron-withdrawing effects .

Antiplatelet and Anticoagulant Activity

  • Dual Activity : Fluorinated benzoxazines with optimized linker flexibility (e.g., combining benzamidine moieties) demonstrate dual inhibition of thrombin and GPIIb/IIIa receptors, a feature hypothesized for 6-bromo-8-(trifluoromethyl) derivatives based on scaffold similarity .

Biological Activity

6-Bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H8BrF3O2
  • Molecular Weight : 297.07 g/mol
  • CAS Number : 2969393-25-5

Pharmacological Activities

Recent studies have highlighted various biological activities associated with benzoxazine derivatives, including:

  • Serotonin Receptor Antagonism :
    • A series of related compounds demonstrated significant antagonistic activity at serotonin 5-HT3 receptors. For instance, modifications at the 2 position of the benzoxazine ring enhanced receptor affinity and antagonistic potency. One derivative achieved a Ki value of 0.019 nM, indicating strong binding affinity .
  • Anticancer Potential :
    • Benzoxazine derivatives are being explored for their anticancer properties. The structural features of these compounds may enhance their efficacy against various cancer cell lines by inducing apoptosis or inhibiting proliferation .
  • Neuroprotective Effects :
    • Some studies suggest that benzoxazine derivatives could exert neuroprotective effects through modulation of neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the benzoxazine ring:

Substituent PositionEffect on Activity
Position 2Increased antagonism at serotonin receptors
Position 8Modification can enhance lipophilicity and cellular uptake
Trifluoromethyl GroupImproves metabolic stability and receptor binding

Case Studies and Research Findings

Several studies have investigated the biological activity of benzoxazine derivatives:

  • Antagonistic Activity Study :
    • In a systematic evaluation, compounds with modifications at the 2 position showed improved antagonistic activities against the von Bezold-Jarisch reflex in rats, suggesting potential applications in managing nausea and vomiting associated with chemotherapy .
  • Anticancer Research :
    • Research indicated that certain benzoxazine derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. These findings underscore the need for further exploration into their mechanisms of action .
  • Neuroprotection Study :
    • A study assessing neuroprotective effects found that specific derivatives could mitigate oxidative stress in neuronal cells, suggesting a potential role in treating neurodegenerative disorders like Alzheimer's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.